(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

peptide conformation collagen stability stereoelectronic effect

Stereochemical fidelity in fluorinated proline procurement is critical-incorrect stereoisomers invert conformational bias, compromising peptide structural integrity and target binding. This (2R,4R)-configured Boc-protected 4-fluoro-2-methylproline enforces Cγ-exo ring puckering (Ktrans/cis ≈ 6.7) and suppresses cis-amide populations by ~20.6%, ensuring collagen triple-helix compatibility. • Cγ-exo puckering pre-organizes φ/ψ angles for collagen triple-helix formation • ¹⁹F NMR handle with simplified spectra due to reduced conformational heterogeneity • Boc-orthogonal to Fmoc SPPS; compatible with standard coupling reagents (HBTU, HATU, DIC/Oxyma)

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
Cat. No. B12978885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC11H18FNO4
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O
InChIInChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1
InChIKeyAMYPRFPCITYLTA-RDDDGLTNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-Boc-4-fluoro-2-methylproline Overview


The compound (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid (CAS 1447944-59-3) is a chiral, orthogonally protected fluorinated proline derivative bearing a Boc carbamate at the pyrrolidine nitrogen, a 4R-fluorine substituent, and a quaternary 2R-methyl carboxylic acid. It belongs to the class of conformationally biased proline analogues used extensively in peptide engineering, protein stability modulation, and medicinal chemistry as a rigidified building block [1]. Its molecular formula is C11H18FNO4 with a molecular weight of 247.26 g/mol, and the (2R,4R) stereochemistry places the fluorine and methyl groups in a cis relationship on the pyrrolidine ring, creating a unique conformational profile distinct from its enantiomeric and diastereomeric counterparts [2].

Chiral (2R,4R) cis-fluorine and cis-methyl substitution
Boc-protected for orthogonal SPPS compatibility
Conformationally biased proline for peptide engineering

Stereochemical Consequences of Substitution


Interchanging (2R,4R)-Boc-4-fluoro-2-methylproline with its (2S,4S)-enantiomer, (2R,4S)-epimer, or the non-methylated (2R,4R)-Boc-4-fluoroproline is not a neutral substitution. The 4-position fluorine exerts a stereoelectronic gauche effect that dictates pyrrolidine ring pucker: the 4R configuration strongly favors Cγ-exo puckering (Ktrans/cis ≈ 6.7), while the 4S configuration drives Cγ-endo puckering (Ktrans/cis ≈ 2.5) [1]. Simultaneously, the quaternary 2-methyl group suppresses cis-amide bond population by approximately 20.6% relative to unsubstituted proline and stabilizes polyproline II helical conformations by 8.11 kcal mol⁻¹ [2]. These two effects are stereospecific and non-additive across diastereomers; selecting the incorrect stereoisomer can invert the conformational bias of the resulting peptide, compromising structural fidelity, target binding, and downstream biological readout.

(2S,4S) enantiomer inverts ring pucker from Cγ-exo to Cγ-endo, altering backbone geometry.
(2R,4S) epimer shifts fluorine gauche effect and amide bond preference away from trans.
Non-methylated (2R,4R)-Boc-4-fluoroproline lacks the cis-amide suppression provided by the 2-methyl group.

Differentiation Evidence vs. Closest Analogs


Fluorine Gauche Effect: Ring Pucker & Amide Geometry

The 4R-fluorine substituent in the target compound enforces Cγ-exo pyrrolidine ring puckering via the fluorine–ammonium gauche effect, which electronically stabilizes the trans amide bond rotamer. In the model system Ac-Xaa-OMe, Ac-4R-fluoroproline methyl ester exhibits a Ktrans/cis of 6.7, compared to 4.6 for unsubstituted proline and 2.5 for the 4S-fluoroproline epimer [1]. This represents a 2.7-fold shift in the trans/cis equilibrium between the (4R) and (4S) configurations. The (2R,4R) target compound inherits this Cγ-exo preference from the 4R-fluorine, pre-organizing the peptide backbone for trans amide bond geometry and polyproline II helical conformations.

Fluorine Gauche Effect
Reported
Ktrans/cis ≈ 6.7 (target) vs 2.5 (4S-epimer), 2.7-fold shift
Enforces Cγ-exo pucker and trans-amide stabilization
Ac-Xaa-OMe model; D₂O, 25°C
peptide conformation collagen stability stereoelectronic effect

2-Methyl Effect: cis-Amide Suppression & PII Stability

The quaternary 2R-methyl substituent in the target compound introduces steric constraints that strongly disfavor the cis-amide conformation. Density functional theory (DFT) calculations in water show that replacing proline with 2-methylproline (2-MePro) in Ac-2-MePro-NHMe decreases the cis-amide population by 20.6% relative to Ac-Pro-NHMe [1]. Furthermore, incorporation of a single 2-MePro residue into the polyproline model peptide Ac-(Pro)₅-NMe₂ enhances the relative stability of the polyproline II (PII) structure by 8.11 kcal mol⁻¹, while in the collagen-model peptide Ac-(Hyp-Gly-Pro)₂-NMe₂ the PII stabilization is 3.91 kcal mol⁻¹ [1]. These effects are independent of and additive to the 4-fluorine conformational bias.

2-Methyl Effect
Reported
Δcis: −20.6% vs Pro; PII ΔΔG: +8.11 kcal mol⁻¹
Suppresses cis-amide and stabilizes polyproline II helix
DFT in water (SMD model)
α-methylproline cis-trans isomerism polyproline II helix

Dual Fluorine-Methyl Conformational Locking

The target compound uniquely combines a 4R-electron-withdrawing fluorine (enforcing Cγ-exo pucker and trans-amide preference) with a 2R-quaternary methyl group (suppressing cis-amide and enhancing PII stability). Literature data demonstrate that 4-substitution and 2-substitution act through distinct mechanisms: 4-substituent effects are predominantly stereoelectronic (gauche effect), while 2-substituent effects are steric and entropic [1][2]. No single-substituent analogue—neither (2R,4R)-Boc-4-fluoroproline (lacking 2-Me) nor (R)-Boc-2-methylproline (lacking 4-F)—can simultaneously achieve both trans-amide stabilization via the fluorine gauche effect and cis-amide suppression via the quaternary methyl steric effect. This dual-locking mechanism provides an expanded conformational tuning range compared to either modification alone.

Dual Locking Mechanism
Class-level inference
4R-F gauche effect + 2R-Me steric effect combined
Expands conformational tuning range vs single-substituent analogs
Mechanistic synergy inferred; empirical validation to verify
conformational engineering protein design peptide secondary structure

Availability & Purity: (2R,4R) vs. (2S,4S) Enantiomer

The (2R,4R) target compound is commercially available at 95–98% purity from multiple verified suppliers including LeYan (98%, Cat. 1549864), Chemshuttle (95%, Cat. WLZ4293), and Nanjing Yao Shi (95%, 500 mg at ¥2,990; 5 g at ¥13,444) . In contrast, the (2S,4S) enantiomer (CAS 1645565-08-7) is listed by fewer vendors and typically at 95% minimum purity . The (2R,4S) and (2S,4R) diastereomers are available primarily as the hydrochloride salt or methyl ester forms rather than the Boc-protected free acid, limiting their direct interchangeability in solid-phase peptide synthesis workflows that require Boc-chemistry compatibility .

Supplier Availability
Data to verify
Up to 98% purity; ≥3 suppliers (Boc-free acid)
May reduce procurement lead time; enantiomer has fewer options
Supplier catalogs as of Apr 2026; verify lot specifications
chemical procurement chiral building block vendor sourcing

Optimal Application Scenarios


Collagen Triple-Helix Stabilization

The 4R-fluorine of the target compound enforces Cγ-exo ring puckering, which pre-organizes the φ and ψ backbone torsion angles (ϕ ≈ −60°, ψ ≈ 152°) required for collagen triple-helix formation [1]. Combined with the 2-methyl group's PII-stabilizing effect (+3.91 kcal mol⁻¹ in collagen-model peptides) [2], this compound is ideally suited for incorporation into collagen-mimetic peptides where enhanced thermal stability is desired. The (2S,4S) enantiomer would induce Cγ-endo puckering incompatible with triple-helix geometry, making stereochemical fidelity critical for procurement decisions.

¹⁹F NMR Probe for Protein Dynamics

The single fluorine atom at the 4-position provides a sensitive, bio-orthogonal ¹⁹F NMR handle for studying proline cis-trans isomerization and protein folding kinetics in real time [3]. Because the 4R-fluorine biases the ring pucker toward Cγ-exo and stabilizes the trans amide, it simplifies spectral interpretation by reducing conformational heterogeneity compared to unsubstituted proline. The 2-methyl group further suppresses residual cis-amide population, narrowing the observable conformational ensemble and improving signal-to-noise in ¹⁹F relaxation measurements [2].

Serine Protease Inhibitor Lead Optimization

Fluoropyrrolidine derivatives are privileged scaffolds in dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase inhibitor design, with patent literature describing extensive structure-activity relationships around the pyrrolidine ring substitution pattern [4]. The (2R,4R) configuration places the fluorine in a cis relationship to the 2-carboxylic acid, a geometry that has been exploited for optimizing binding interactions within the S1 and S2 pockets of serine proteases. The quaternary 2-methyl group provides additional steric bulk that can fill hydrophobic sub-pockets while simultaneously restricting conformational entropy, potentially improving binding affinity through entropic stabilization [2].

Solid-Phase Peptide Synthesis Integration

The Boc protecting group on the pyrrolidine nitrogen is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling selective deprotection under acidic conditions (TFA) without affecting other side-chain protecting groups . The free carboxylic acid at the 2-position is directly compatible with standard coupling reagents (HBTU, HATU, DIC/Oxyma). The compound's commercial availability at up to 98% purity from multiple vendors reduces the need for pre-coupling purification, streamlining SPPS workflow integration for peptide chemists requiring stereochemically defined, conformationally biased proline mimetics.

Application
Selection Property
Validation Focus
Collagen Triple-Helix Stabilization
Cγ-exo pucker bias and trans-amide stabilization
Conformation-dependent thermal stability in collagen-mimetic peptides
¹⁹F NMR Protein Dynamics
Single ¹⁹F probe with reduced conformational heterogeneity
¹⁹F relaxation measurements and spectral simplification
Protease Inhibitor Lead Design
cis-F/COOH geometry and quaternary 2-methyl steric bulk
S1/S2 pocket binding interactions and entropic stabilization context
Solid-Phase Peptide Synthesis
Boc-orthogonal protection and free 2-carboxylic acid
Compatibility with standard coupling reagents and TFA deprotection
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